
Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
概要
説明
Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate is an organic compound with the empirical formula C11H15NO4S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis, particularly in the preparation of more complex molecules.
科学的研究の応用
Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
Target of Action
Compounds with similar structures have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that the compound can be synthesized efficiently by simple reduction and inversion methods . The tert-butoxycarbonyl (Boc) group in the compound serves as a protective group for the amino function, which could be crucial in its interactions with its targets .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of peptides , suggesting that they may play a role in protein synthesis and metabolism.
Pharmacokinetics
Its lipophilicity (Log Po/w) is estimated to be around 2.91 , which could influence its distribution and bioavailability.
Result of Action
Given its potential role in peptide synthesis , it may influence protein function and cellular processes.
Action Environment
The action of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate can be influenced by various environmental factors. For instance, its solubility can affect its absorption and distribution . Furthermore, its stability could be influenced by factors such as temperature and pH.
生化学分析
Biochemical Properties
It is known that this compound has a high GI absorption and it is not a P-gp substrate . It also has inhibitory effects on CYP1A2, CYP2C19, and CYP2C9 enzymes .
Molecular Mechanism
It is known to have inhibitory effects on several cytochrome P450 enzymes , which suggests that it may interact with these enzymes and potentially influence their activity.
Metabolic Pathways
Its inhibitory effects on several cytochrome P450 enzymes suggest that it may interact with these enzymes and potentially influence metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of thiophene-2-carboxylic acid with tert-butyl chloroformate and a base such as triethylamine to introduce the Boc protecting group. The resulting intermediate is then reacted with methylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Typical reducing agents include lithium aluminum hydride and borane.
Substitution: Reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Free amine derivatives.
Substitution: Various substituted thiophene derivatives.
類似化合物との比較
Similar Compounds
Methyl 3-amino-2-thiophenecarboxylate: Lacks the Boc protecting group, making it more reactive.
Methyl 3-(trifluoromethyl)thiophene-2-carboxylate: Contains a trifluoromethyl group, which alters its electronic properties.
Methyl 3-(methoxycarbonyl)thiophene-2-carboxylate: Features a methoxycarbonyl group instead of the Boc group.
Uniqueness
Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications. This makes it a valuable intermediate for the synthesis of complex molecules, particularly in medicinal chemistry .
特性
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(14)12-7-5-6-17-8(7)9(13)15-4/h5-6H,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMOHNKXRFEUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596538 | |
| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149587-72-4 | |
| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 149587-72-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester](/img/structure/B180522.png)
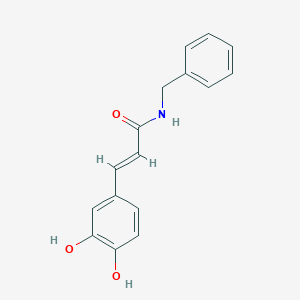
![ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B180525.png)
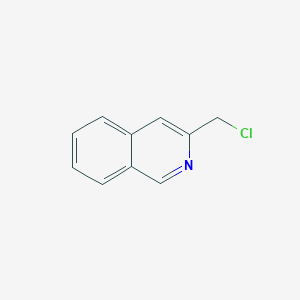
![Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B180530.png)


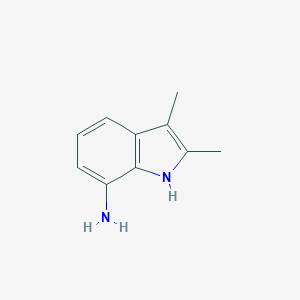
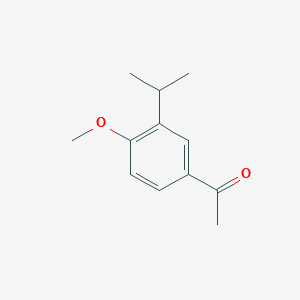
![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B180540.png)
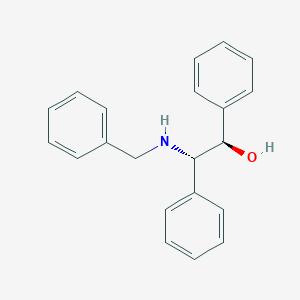
![2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B180543.png)


